

Spectroscopic Profile of 2-Methyl-1,5-naphthyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methyl-1,5-naphthyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,5-naphthyridine** (CAS No: 7675-32-3), a heterocyclic compound of interest in medicinal chemistry and materials science. The document collates available experimental data and provides predicted values based on established spectroscopic principles for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis. Detailed experimental protocols and a workflow for spectroscopic characterization are also presented to aid researchers in their laboratory work.

Molecular Structure and Properties

- IUPAC Name: **2-methyl-1,5-naphthyridine**
- Molecular Formula: C₉H₈N₂[\[1\]](#)[\[2\]](#)
- Molecular Weight: 144.17 g/mol [\[1\]](#)
- Exact Mass: 144.068741 u[\[3\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of **2-Methyl-1,5-naphthyridine**, providing detailed information about the hydrogen and carbon framework.

Spectra are typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

^1H NMR Spectroscopy

The proton NMR spectrum is characterized by signals in the aromatic region (7.0-9.0 ppm) and a singlet for the methyl group in the aliphatic region. The protons on the electron-deficient naphthyridine ring are observed at downfield chemical shifts.[1]

Table 1: ^1H NMR Spectroscopic Data for **2-Methyl-1,5-naphthyridine** (CDCl_3)

Proton Assignment	Reported Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-3	~8.94[1]	Doublet (d)	J = 8.4 Hz
H-4	~8.31[1]	Doublet (d)	J = 8.4 Hz
H-6	~8.80	Doublet of Doublets (dd)	J = 4.2, 1.8 Hz
H-7	~7.55	Doublet of Doublets (dd)	J = 8.5, 4.2 Hz
H-8	~8.31[1]	Doublet of Doublets (dd)	J = 8.5, 1.8 Hz
CH_3	~2.75	Singlet (s)	-

Note: Predicted values are italicized and based on analysis of substituted 1,5-naphthyridine systems.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum displays nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbon atom (C-2) attached to the nitrogen and the methyl group is significantly deshielded.

Table 2: ^{13}C NMR Spectroscopic Data for **2-Methyl-1,5-naphthyridine** (CDCl_3)

Carbon Assignment	Reported Chemical Shift (δ , ppm)	Predicted Chemical Shift (δ , ppm)
C-2	-	160.1
C-3	-	122.5
C-4	-	136.0
C-4a	-	143.5
C-6	-	150.5
C-7	-	121.0
C-8	-	135.5
C-8a	-	137.0
CH ₃	-	25.0

Note: Predicted values are italicized and based on known substituent effects on the naphthyridine core.

Infrared (IR) Spectroscopy

The FTIR spectrum of **2-Methyl-1,5-naphthyridine** reveals characteristic vibrations of the aromatic system and the methyl substituent.

Table 3: Characteristic IR Absorption Bands for **2-Methyl-1,5-naphthyridine**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
3100–3000	Medium	Aromatic C-H stretching[1]
2980–2850	Medium	Aliphatic C-H stretching (from CH ₃ group)
~1610, ~1580, ~1470	Medium-Strong	C=C and C=N aromatic ring stretching vibrations
~1440	Medium	Asymmetric CH ₃ bending
~1380	Medium	Symmetric CH ₃ bending (umbrella mode)
900–675	Strong	Out-of-plane (oop) C-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electron Impact (EI) is a common ionization technique for such compounds.

Table 4: Mass Spectrometry Data for **2-Methyl-1,5-naphthyridine**

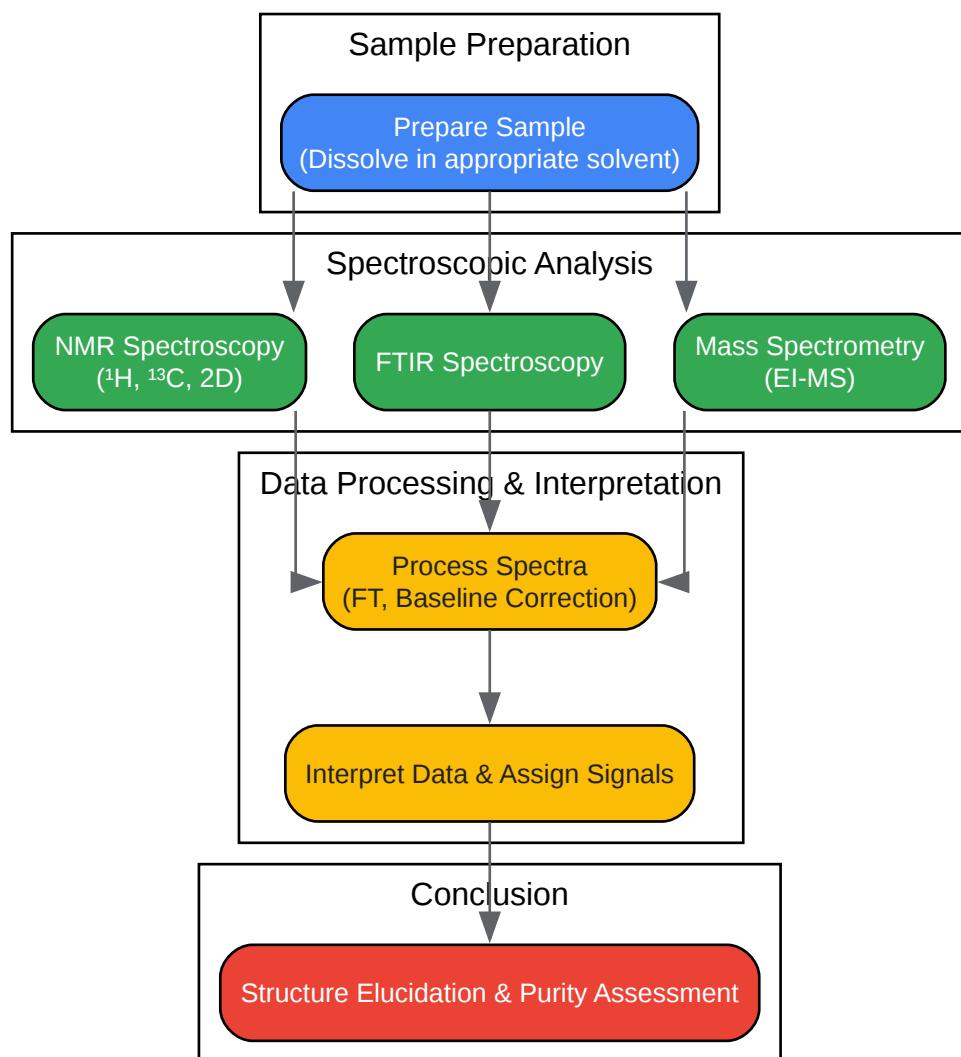
m/z Value	Ion	Notes
144	$[M]^{+\bullet}$ (Molecular Ion)	Corresponds to the molecular weight of $C_9H_8N_2$. ^[1]
143	$[M-H]^+$	Loss of a hydrogen radical from the aromatic ring or methyl group.
129	$[M-CH_3]^+$	Loss of the methyl radical.
117	$[M-HCN]^+$	Loss of hydrogen cyanide, a common fragmentation for N-heterocycles.
90	$[M-2HCN]^+\bullet$ or $[C_7H_6]^+\bullet$	Subsequent loss of another HCN molecule or other rearrangement.

Note: Predicted fragments are italicized. The relative intensities depend on the ionization energy and the stability of the resulting fragments.

Experimental Protocols and Workflow

General Workflow for Spectroscopic Analysis

The structural confirmation of **2-Methyl-1,5-naphthyridine** follows a logical workflow, beginning with sample preparation and proceeding through various spectroscopic techniques to build a complete data profile.



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Caption: General experimental workflow for the spectroscopic analysis of **2-Methyl-1,5-naphthyridine**.

NMR Spectroscopy Protocol

- Sample Preparation: Accurately weigh 5-10 mg of **2-Methyl-1,5-naphthyridine** and dissolve it in approximately 0.6 mL of deuterated solvent (e.g., CDCl_3) in a clean, dry vial.
- Transfer: Transfer the solution into a 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

- Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard pulse program. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum with proton decoupling. A greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds are typically required due to the low natural abundance of ^{13}C .
- Data Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction. Reference the chemical shifts to the residual solvent peak or an internal standard (TMS at 0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

- Sample Preparation (ATR Method): Place a small amount of the solid **2-Methyl-1,5-naphthyridine** sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
- Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorptions.
- Sample Scan: Record the spectrum of the sample, typically over a range of 4000 cm^{-1} to 400 cm^{-1} . Co-add 16 to 32 scans to improve the signal quality.
- Data Processing: The software automatically ratios the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS) Protocol

- Sample Preparation: Prepare a dilute solution of **2-Methyl-1,5-naphthyridine** in a volatile organic solvent such as methanol or acetonitrile (concentration $\sim 10\text{-}100\text{ ng}/\mu\text{L}$).
- Instrumentation: Utilize a mass spectrometer equipped with an Electron Impact (EI) ion source, commonly coupled with a Gas Chromatography (GC) inlet.

- Ionization: Introduce the sample into the ion source. In EI, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

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References

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